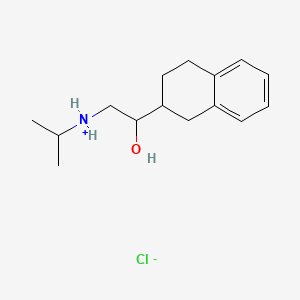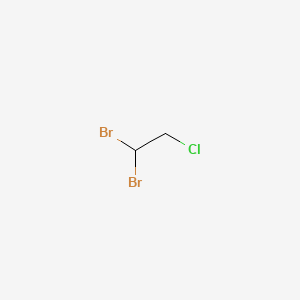
1,1-Dibromo-2-chloroethane
Overview
Description
1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C2H2Br2Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.
Preparation Methods
1,1-Dibromo-2-chloroethane can be synthesized through several methods. One common synthetic route involves the halogenation of ethane. In this process, ethane is reacted with bromine and chlorine under controlled conditions to produce this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial production of this compound often involves the use of large-scale reactors where ethane is continuously fed into the system along with bromine and chlorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.
Substitution Reactions: In these reactions, one of the halogen atoms (bromine or chlorine) is replaced by another atom or group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or ammonia (NH3).
Elimination Reactions: These reactions involve the removal of a halogen atom along with a hydrogen atom, resulting in the formation of a double bond. For example, heating this compound with a strong base like potassium hydroxide (KOH) can lead to the formation of a vinyl halide.
Addition Reactions: The compound can also undergo addition reactions where new atoms or groups are added to the carbon-carbon bond. For instance, reacting this compound with hydrogen gas (H2) in the presence of a catalyst can result in the formation of ethane.
Scientific Research Applications
1,1-Dibromo-2-chloroethane has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its mutagenic and carcinogenic properties. Research is conducted to understand its interactions with DNA and other cellular components.
Medicine: While not commonly used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-chloroethane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This can result in DNA damage, protein modification, and disruption of cellular processes. The exact pathways involved depend on the specific context and the concentration of the compound.
Comparison with Similar Compounds
1,1-Dibromo-2-chloroethane can be compared with other halogenated ethanes, such as 1,2-Dibromoethane and 1,1,1-Trichloroethane.
1,2-Dibromoethane: This compound has two bromine atoms attached to adjacent carbon atoms. It is also used in organic synthesis and has similar reactivity to this compound.
1,1,1-Trichloroethane: This compound has three chlorine atoms attached to the ethane backbone. It is used as a solvent and in the production of other chemicals. Its reactivity differs from this compound due to the presence of three chlorine atoms.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated ethanes.
Properties
IUPAC Name |
1,1-dibromo-2-chloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVTPPSMMFBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868255 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-36-6, 73506-94-2 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, dibromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


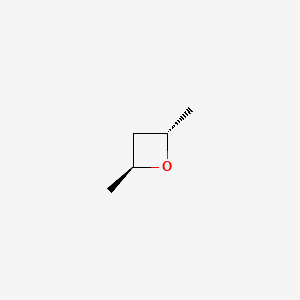

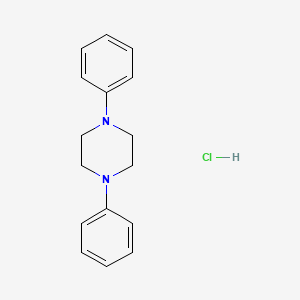

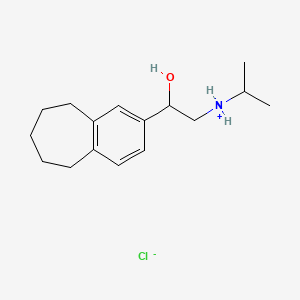
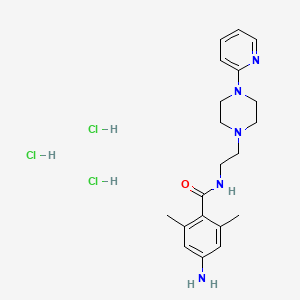
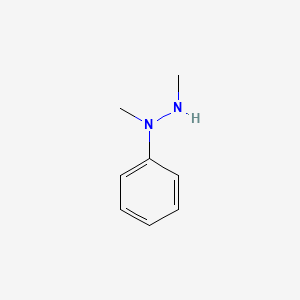
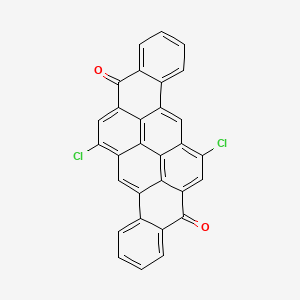
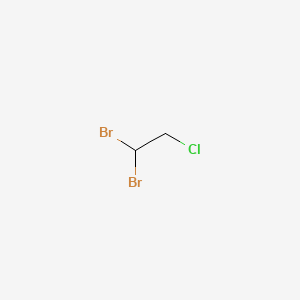
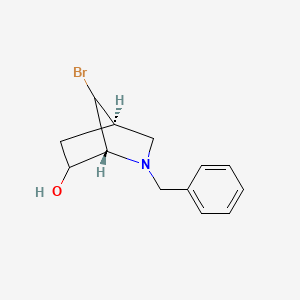
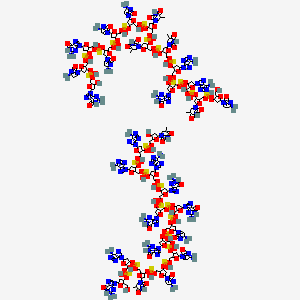
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
